1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine

Description

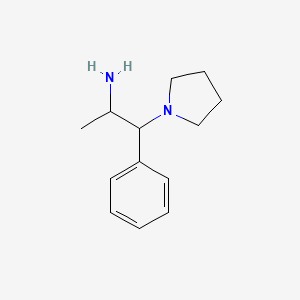

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(14)13(15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNACIQJCVBJSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1 Pyrrolidin 1 Yl Propan 2 Amine

Retrosynthetic Analysis and Potential Chemical Synthetic Routes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. amazonaws.com Key disconnections for 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine can be envisioned at the carbon-nitrogen bonds, suggesting pathways for its construction.

A primary retrosynthetic disconnection of the C1-N bond of the pyrrolidine (B122466) ring suggests a synthetic route originating from a phenylpropanone derivative. This strategy is centered on the formation of the amine through the reaction of a carbonyl compound with an amine, a fundamental transformation in organic synthesis.

One plausible approach involves the reductive amination of 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one. In this two-step process, the ketone first reacts with ammonia (B1221849) to form an intermediate imine. Subsequent reduction of the imine, typically with a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the desired this compound. libretexts.org A variety of reducing agents can be employed for this transformation. libretexts.org

Alternatively, a direct synthesis can be envisioned starting from 1-phenyl-2-propanone. Reaction with pyrrolidine and a suitable aminating agent, followed by reduction, could potentially form the target molecule. The synthesis of 2-amino-1-phenylpropane from 1-phenyl-2-propanone via reductive amination has been demonstrated, providing a precedent for this type of transformation. youtube.com

Another potential route involves the α-amination of a propiophenone (B1677668) derivative. For instance, 1-phenyl-1-(pyrrolidin-1-yl)propan-1-one could be a key intermediate. The synthesis of similar α-aminoketones has been reported. google.com Subsequent conversion of the ketone functionality to an amine, for example, through oxime formation followed by reduction, would lead to the target compound. The reduction of 1-phenyl-1-hydroxy-2-propanone oxime is a known method for producing amino alcohols. organic-chemistry.org

Table 1: Potential Phenylpropanone-based Synthetic Routes

| Starting Material | Key Intermediate | Reaction Type | Product |

| 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one | Imine | Reductive Amination | This compound |

| 1-phenyl-2-propanone | Imine/Enamine | Reductive Amination | This compound |

| Propiophenone | α-Halo ketone | Nucleophilic Substitution | 1-Phenyl-1-(pyrrolidin-1-yl)propan-1-one |

An alternative retrosynthetic approach focuses on forming the bond between the phenylpropyl moiety and the pyrrolidine nitrogen. This can be achieved by reacting a suitably functionalized phenylpropyl precursor with pyrrolidine. The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. nih.govunibo.itnih.gov

One possible strategy involves the nucleophilic substitution of a leaving group at the C1 position of a 1-phenylpropan-2-amine derivative. For example, reacting 1-chloro-1-phenylpropan-2-amine with pyrrolidine would directly yield the target compound. This approach, however, may be complicated by competing elimination reactions and the potential for over-alkylation of the pyrrolidine nitrogen.

A more controlled method would involve the reaction of pyrrolidine with a precursor containing an electrophilic carbon at the desired position. For instance, starting with 1-phenyl-1,2-epoxypropane, ring-opening with pyrrolidine would yield 1-phenyl-1-(pyrrolidin-1-yl)propan-2-ol. Subsequent conversion of the hydroxyl group to an amine, for instance via a Mitsunobu reaction with an appropriate nitrogen source followed by deprotection, could provide the final product. The synthesis of substituted pyrrolidines from acyclic precursors through cyclization reactions is a known strategy. youtube.com

Table 2: Potential Pyrrolidine Functionalization Routes

| Phenylpropyl Precursor | Reagent | Key Transformation |

| 1-Chloro-1-phenylpropan-2-amine | Pyrrolidine | Nucleophilic Substitution |

| 1-Phenyl-1,2-epoxypropane | Pyrrolidine | Epoxide Ring-Opening |

| 1-Phenylpropan-1-one | Pyrrolidine, Reducing Agent | Reductive Amination |

The formation of the primary amine at the C2 position is a critical step in the synthesis of this compound. Several classical and modern amine synthesis methods could be adapted for this purpose.

Reductive amination, as previously discussed, is a powerful and widely used method for forming carbon-nitrogen bonds. libretexts.orgontosight.ai This reaction can be applied to an appropriate ketone precursor, such as 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one, to introduce the C2-amine.

Other methods for amine synthesis include the reduction of nitrogen-containing functional groups. For example, if a synthetic route leads to 1-phenyl-1-(pyrrolidin-1-yl)-2-nitropropane, the nitro group can be readily reduced to the primary amine using various reducing agents, such as catalytic hydrogenation or metal hydrides. The reduction of nitro groups is a common strategy in the synthesis of amines. ontosight.ai

The Gabriel synthesis offers another pathway to primary amines. This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. In the context of the target molecule, a precursor such as 1-phenyl-1-(pyrrolidin-1-yl)-2-bromopropane could be reacted with potassium phthalimide.

Stereoselective Synthesis of this compound

The target molecule contains two chiral centers, at C1 and C2 of the propan-2-amine chain. Therefore, four possible stereoisomers exist. The selective synthesis of a single stereoisomer (enantiomer or diastereomer) is often crucial in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. wikipedia.org Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. mdpi.com After the desired stereochemistry is established, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to either the amine or the carbonyl precursor. For instance, a chiral amine could be used in a reductive amination reaction with 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one. The chiral amine would direct the stereoselective reduction of the imine intermediate. A well-known chiral auxiliary for amine synthesis is (R)- or (S)-1-phenylethylamine. rsc.orgresearchgate.net After the diastereoselective reduction, the chiral auxiliary would be cleaved to reveal the desired chiral primary amine.

Alternatively, a chiral auxiliary could be incorporated into the pyrrolidine ring itself. Chiral pyrrolidine derivatives, often derived from proline, are widely used as organocatalysts and chiral building blocks. unibo.itnih.gov Using a chiral pyrrolidine derivative in the initial steps of the synthesis could influence the stereochemical outcome of subsequent reactions.

Table 3: Potential Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Point of Attachment | Key Stereoselective Step |

| (S)-1-Phenylethylamine | Temporary amine for reductive amination | Diastereoselective imine reduction |

| Chiral Oxazolidinone | Attached to a carboxylic acid precursor | Diastereoselective alkylation |

| (S)-Proline derived pyrrolidine | As the pyrrolidine moiety | Diastereoselective nucleophilic addition |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and imines. researchgate.net In the context of synthesizing this compound, an imine intermediate formed from 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one and an ammonia equivalent could be reduced using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand. This would directly generate the chiral amine at the C2 position with high enantioselectivity.

Asymmetric addition reactions can also be employed to establish the stereocenters. For example, an asymmetric Michael addition of an amine equivalent to a suitable α,β-unsaturated precursor could be used to set the stereochemistry at C2. Organocatalysts derived from chiral pyrrolidines have been shown to be effective in catalyzing asymmetric Michael additions.

Furthermore, the stereocenter at C1 could be established through an asymmetric nucleophilic addition of a pyrrolidine-derived nucleophile to a 1-phenylpropanal derivative, or by an asymmetric addition of a phenyl nucleophile to a propanal derivative containing a chiral pyrrolidine moiety.

Table 4: Potential Asymmetric Catalytic Methods

| Reaction Type | Substrate | Catalyst Type | Stereocenter Controlled |

| Asymmetric Transfer Hydrogenation | Imine of 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one | Chiral Ru or Rh complex | C2 |

| Asymmetric Michael Addition | α,β-Unsaturated nitro compound | Chiral organocatalyst | C2 |

| Asymmetric Aldol Reaction | 1-Phenyl-1-(pyrrolidin-1-yl)propanal | Chiral organocatalyst | C2 |

Biocatalytic Transformations for Enantiopure Amine Synthesis

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with high selectivity and efficiency. diva-portal.org For the synthesis of chiral amines like this compound, enzymes such as transaminases, amine dehydrogenases, and imine reductases offer a green alternative to traditional chemical methods. mdpi.commbl.or.kr These enzymatic methods are prized for their ability to operate under mild conditions and produce a single desired enantiomer from a prochiral precursor, which is crucial for pharmaceutical applications. diva-portal.org

Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor, creating a new chiral amine. mdpi.commbl.or.kr

While the direct biocatalytic synthesis of this compound using transaminases has not been extensively documented, the feasibility of this approach is strongly supported by studies on structurally analogous compounds. Research has demonstrated the successful application of immobilized whole-cell (R)-transaminase biocatalysts for the synthesis of various drug-like 1-(disubstituted phenyl)propan-2-amines. rsc.orgnih.gov In a hypothetical biocatalytic route, a transaminase would be employed for the asymmetric amination of the prochiral ketone precursor, 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one, to yield the desired enantiomer of the final amine product. The stereoselectivity of the transaminase, whether (R)-selective or (S)-selective, would determine the configuration of the resulting amine.

The general mechanism involves two half-reactions: first, the amino donor transfers its amino group to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), releasing a ketone byproduct. Second, the PMP intermediate aminates the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. mbl.or.kr

Amine Dehydrogenases (AmDHs) represent another class of enzymes with significant potential for chiral amine synthesis. AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov This method is highly atom-efficient, producing only water as a byproduct. nih.gov Guided by computational models, AmDHs have been engineered to convert pharmaceutically relevant aromatic ketones with high conversions and perfect optical purities. nih.gov The application of an AmDH to 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one would offer a direct and sustainable route to the corresponding primary amine.

Imine Reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines to form chiral amines. nih.gov Their utility extends to one-pot reductive amination reactions, where a ketone and an amine react in situ to form an imine intermediate that is then stereoselectively reduced by the IRED. nih.gov This class of enzymes is particularly relevant for the synthesis of complex secondary and tertiary amines. Structure-guided engineering of IREDs has led to variants with reversed and enhanced stereoselectivity, capable of producing valuable pyrrolidinamine intermediates for drug synthesis. rsc.org Given that the target molecule contains a pyrrolidine ring, an IRED-catalyzed reductive amination between 1-phenyl-2-propanone and pyrrolidine could be a plausible, albeit undocumented, synthetic strategy.

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of any synthetic process, particularly a biocatalytic one, is highly dependent on the optimization of reaction parameters. Key variables include temperature, pH, co-solvent concentration, and the loading of both the enzyme and substrate. researchgate.net

While specific optimization data for the biocatalytic synthesis of this compound is not available, studies on closely related transformations provide a clear framework for this process. For instance, the optimization of a transaminase-catalyzed synthesis of (R)-1-phenylpropan-2-amine demonstrated the profound impact of these variables on reaction outcomes. researchgate.net A systematic approach, such as "one factor at a time" or a Box-Behnken design, is typically employed to identify the optimal conditions that maximize conversion and yield. researchgate.net

The table below illustrates an example of reaction condition optimization for a transaminase-catalyzed synthesis of a structurally similar chiral amine, demonstrating the type of detailed research findings essential for process development. researchgate.net

| Parameter | Range Studied | Optimal Value | Impact on Reaction |

|---|---|---|---|

| Enzyme Loading | 2% - 12% | 10% | Higher loading increases conversion rate but adds to cost. |

| Substrate Loading | 10 g/L - 60 g/L | 50 g/L | High substrate concentrations can lead to substrate inhibition or enzyme inactivation. |

| Temperature | 30°C - 60°C | 45°C | Affects enzyme activity and stability; temperatures too high can cause denaturation. |

| pH | 6.0 - 10.0 | 8.0 | Crucial for maintaining the enzyme's native conformation and catalytic activity. |

Precursor Analysis in Synthetic Pathways of this compound

The selection of precursors is fundamental to any synthetic strategy. For this compound (Prolintane), several chemical synthesis routes have been described, each starting from different precursors.

Mannich-type Reaction: A common method involves the reaction of 1-phenyl-2-propanone (also known as P2P or benzyl (B1604629) methyl ketone) with pyrrolidine and formaldehyde (B43269) (or its equivalent) followed by reduction. semanticscholar.orgresearchgate.net This approach assembles the core structure from readily available building blocks. 1-phenyl-2-propanone is a well-known chemical intermediate. unodc.org

Strecker Synthesis: An older method is based on the Strecker synthesis, which would likely involve reacting 1-phenyl-1-pyrrolidinyl-ethanal with cyanide, followed by hydrolysis and reduction. However, this route uses highly toxic reagents like potassium cyanide. semanticscholar.orgresearchgate.net

Alternative Chemical Synthesis: A more recent, alternative pathway was developed to avoid expensive or highly toxic starting materials. This multi-step synthesis begins with the commercially available and inexpensive allylbenzene . semanticscholar.orgresearchgate.net The key transformations in this route include epoxidation, a Grignard reaction, a Mitsunobu reaction to install a succinimide (B58015) ring, and subsequent reductions to form the pyrrolidine ring and the final product. semanticscholar.orgresearchgate.net

Precursors for Biocatalytic Routes: For the hypothetical biocatalytic pathways discussed, the immediate prochiral precursor would be 1-phenyl-1-(pyrrolidin-1-yl)propan-2-one . This ketone would be the substrate for a transaminase or amine dehydrogenase to install the amine group stereoselectively at the C-2 position. The synthesis of this specific ketone precursor would likely proceed from precursors such as 2-phenyl-1-pyrroline or involve the reaction of an α-haloketone with pyrrolidine. orgsyn.org

Chemical Characterization and Advanced Analytical Techniques

Spectroscopic Elucidation of 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine Structure

Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and chemical environment of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of its constituent functional groups and structurally similar compounds. researchgate.netupi.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted spectrum of this compound would exhibit distinct signals for the phenyl, pyrrolidinyl, propan-2-amine, and methyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions. compoundchem.compitt.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Methine (C1-H) | 3.20 - 3.40 | Doublet | 1H |

| Methine (C2-H) | 2.90 - 3.10 | Multiplet (Quartet of doublets) | 1H |

| Pyrrolidine (B122466) (α-CH₂) | 2.50 - 2.70 | Multiplet | 4H |

| Pyrrolidine (β-CH₂) | 1.70 - 1.90 | Multiplet | 4H |

| Primary Amine (NH₂) | 1.50 - 2.50 | Broad Singlet | 2H |

| Methyl (C3-H₃) | 1.00 - 1.20 | Doublet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum compared to ¹H NMR. researchgate.netnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: Predicted values based on established correlation tables and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | 140 - 145 |

| Phenyl (C-ortho, meta, para) | 125 - 130 |

| Methine (C1) | 65 - 75 |

| Methine (C2) | 50 - 60 |

| Pyrrolidine (α-C) | 48 - 55 |

| Pyrrolidine (β-C) | 22 - 26 |

| Methyl (C3) | 15 - 20 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. libretexts.org The nominal mass of this compound (C₁₃H₂₀N₂) is 204 Da. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, electron ionization (EI) is typically used, which induces extensive fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint. nih.gov Key fragmentation pathways for this molecule are expected to involve alpha-cleavage adjacent to the nitrogen atoms and benzylic cleavage. libretexts.orgchemguide.co.uk

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) and LC-MS/MS: Techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) provide high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov Tandem mass spectrometry (MS/MS) isolates the protonated molecule ([M+H]⁺, m/z 205) and subjects it to collision-induced dissociation, yielding structurally significant product ions. mdpi.com

Interactive Data Table: Plausible Mass Spectral Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 204 | [C₁₃H₂₀N₂]⁺˙ (Molecular Ion) | Electron Ionization (EI) |

| 189 | [M - CH₃]⁺ | Alpha-cleavage at C2, loss of methyl radical |

| 160 | [M - CH(NH₂)CH₃]⁺ | Cleavage of C1-C2 bond |

| 126 | [C₉H₁₂N]⁺ | Cleavage of the propane (B168953) chain with charge on the pyrrolidine-containing fragment |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and cleavage of the benzyl (B1604629) group |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) | Benzylic cleavage |

| 70 | [C₄H₈N]⁺ (Pyrrolidine iminium ion) | Alpha-cleavage within the pyrrolidine ring |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage at C1, formation of 2-aminopropyl cation |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from synthesis precursors, byproducts, and potential isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. bjbms.org For a basic compound like this compound, reversed-phase HPLC is the most common approach. nih.gov

Method development involves optimizing several parameters to achieve efficient separation with good peak symmetry and resolution. liberty.edursc.org

Stationary Phase: C18 (octadecylsilane) columns are a standard choice, providing hydrophobic interactions with the analyte.

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. To ensure good peak shape for the basic amine functional groups, the mobile phase is typically acidified with formic acid or buffered to a low pH (e.g., pH 2.5-4).

Detection: The phenyl group allows for sensitive detection using a UV detector, typically at a wavelength of approximately 220 nm.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone of forensic and analytical chemistry for the separation and identification of volatile compounds. researchgate.net this compound is sufficiently volatile for GC analysis.

A key consideration for GC analysis of primary amines is the potential for peak tailing due to interactions with active sites in the injector or on the column. While analysis can be performed directly, derivatization is often employed to improve chromatographic performance. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used to convert the primary amine into a less polar, more stable derivative, resulting in sharper peaks and improved sensitivity. nih.gov

Interactive Data Table: Typical GC-MS Conditions

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) ekb.eg |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations.

This technique is particularly advantageous for the analysis of complex mixtures containing isomers, such as those that may arise during the synthesis of this compound, which has two chiral centers. SFC can provide superior resolution and speed compared to HPLC for the separation of polar and chiral compounds common in pharmaceutical and forensic analysis. The mobile phase typically consists of supercritical CO₂ modified with a small amount of an organic solvent like methanol (B129727) and an additive (e.g., ammonium (B1175870) hydroxide) to improve the peak shape of basic analytes.

Chiral Resolution and Enantioseparation Methodologies

No specific methods or research findings on the separation of this compound enantiomers using Chiral Stationary Phase Chromatography are available in the reviewed literature.

There are no published studies detailing the use of Cyclodextrin-Assisted Capillary Electrophoresis for the enantioseparation of this compound.

Crystallographic Analysis for Absolute Stereochemistry and Conformation

Crystallographic data for this compound, which would be necessary to determine its absolute stereochemistry and solid-state conformation, has not been reported in the scientific literature.

Metabolism and Biotransformation Pathways of 1 Phenyl 1 Pyrrolidin 1 Yl Propan 2 Amine Analogues

In Vitro Metabolic Studies in Biological Systems (e.g., Liver Homogenates)

To elucidate the metabolic fate of α-pyrrolidinophenone derivatives, researchers extensively use in vitro biological systems that replicate the metabolic environment of the liver. researchgate.net These studies are foundational for identifying potential metabolites before they are confirmed in human samples. nih.gov

Commonly employed systems include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for many Phase I oxidative reactions. nih.govresearchgate.netnih.gov HLMs are instrumental in identifying metabolites formed through oxidation, hydroxylation, and demethylenation. researchgate.netnih.gov

Human Hepatocytes: Incubations with whole liver cells (hepatocytes) provide a more comprehensive metabolic picture, as they contain a full suite of both Phase I and Phase II enzymes. univpm.it Studies have shown that hepatocytes are particularly effective for predicting the urinary metabolites of pyrrolidinyl synthetic cathinones. univpm.it Notably, some key transformations, like the reduction of the ketone group, are readily detected in hepatocytes but may not be observed in microsome or S9 fractions. univpm.it

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone. nih.gov

These in vitro models allow for the systematic identification of metabolites using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), which can separate and identify the structures of various biotransformation products. researchgate.netnih.gov

Identification of Phase I Metabolic Transformations

Phase I metabolism of α-pyrrolidinophenone analogues involves several key structural modifications. researchgate.net The primary pathways include reduction of the β-keto group, oxidation of various parts of the molecule, and, to a lesser extent, N-dealkylation. nih.govresearchgate.net

A predominant metabolic pathway for nearly all synthetic cathinones is the reduction of the β-keto group to a hydroxyl group, forming a corresponding alcohol metabolite. nih.govresearchgate.net This reaction is a major biotransformation for analogues such as α-PVP (α-pyrrolidinovalerophenone), α-PBP (α-pyrrolidinobutiophenone), and α-PHP (α-pyrrolidinohexanophenone). univpm.itresearchgate.net

For instance, the metabolism of α-PVP yields 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol. researchgate.net This reduction creates a new chiral center, resulting in the formation of diastereomeric alcohols. researchgate.net This pathway is consistently identified as a major route of metabolism in human urine samples, with the resulting alcohol metabolite often being one of the most abundant species found. nih.govresearchgate.net

| Parent Compound | Metabolic Pathway | Resulting Metabolite | References |

|---|---|---|---|

| α-PVP | β-Keto Reduction | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol (OH-α-PVP) | researchgate.net |

| α-PHP | β-Keto Reduction | 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-ol | univpm.it |

| α-PBP | β-Keto Reduction | 1-phenyl-2-(pyrrolidin-1-yl)butan-1-ol | dntb.gov.ua |

| 4F-α-PVP | β-Keto Reduction | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-ol | univpm.it |

Oxidation is another critical Phase I pathway, with hydroxylation occurring at several positions on the molecule, including the aromatic phenyl ring and the alkyl side chain. researchgate.netresearchgate.net

Phenyl Ring Hydroxylation: The phenyl group can undergo hydroxylation, typically at the para-position, to form a phenolic metabolite. scispace.com This increases the polarity of the compound, facilitating further conjugation and excretion.

Side Chain Hydroxylation: The alkyl side chain is also a target for oxidative metabolism. researchgate.netscispace.com Hydroxylation can occur at various positions along the chain. Studies on α-PVP have identified hydroxylation of the side chain as a metabolic step. scispace.com The length of this alkyl chain can significantly influence the metabolic profile; for example, α-PHP, with its longer hexyl chain, shows different patterns compared to analogues with shorter chains. univpm.it For some compounds like MDPV, both aromatic and side chain hydroxylation are considered main metabolic steps. nih.gov

A characteristic and major metabolic pathway for α-pyrrolidinophenone derivatives is the oxidation of the pyrrolidine (B122466) ring. nih.govresearchgate.net This biotransformation typically proceeds through two steps:

Hydroxylation: An initial hydroxylation occurs on the carbon atom adjacent to the nitrogen (the 2"-position) of the pyrrolidine ring, forming a 2"-hydroxy intermediate. researchgate.netscispace.com

Dehydrogenation: This unstable intermediate is often further oxidized via dehydrogenation to form a stable γ-lactam metabolite, also known as a 2"-oxo or pyrrolidone derivative. nih.govresearchgate.net

This lactam metabolite is frequently a major product found in urine and is a key marker for identifying the use of these compounds. researchgate.netnih.gov In some cases, the pyrrolidine ring can undergo further degradation, including ring-opening to form a carboxylic acid. researchgate.netnih.gov

| Parent Compound | Metabolic Pathway | Key Metabolite | References |

|---|---|---|---|

| α-PVP | Pyrrolidine Oxidation | α-(2″-oxo-pyrrolidino)valerophenone (Lactam) | researchgate.net |

| MDPV | Pyrrolidine Oxidation | 3,4-methylenedioxy-α-(2"-oxo-pyrrolidino)valerophenone (Lactam) | nih.gov |

| α-PHP | Pyrrolidine Oxidation | α-(2"-oxo-pyrrolidino)hexanophenone (Lactam) | univpm.it |

| α-PBP | Pyrrolidine Oxidation | α-(2"-oxo-pyrrolidino)butiophenone (Lactam) | dntb.gov.ua |

While N-dealkylation is a primary metabolic route for many N-alkylated synthetic cathinones, it is generally considered a minor pathway for α-pyrrolidinophenone derivatives. univpm.itnih.gov However, degradation of the pyrrolidine ring can lead to a primary amine metabolite. scispace.com Dealkylation to the primary amine was identified as a minor Phase I transformation for α-PHP. univpm.it

N-oxygenation, the addition of an oxygen atom to the nitrogen, is another possible but less commonly reported metabolic pathway for tertiary amines like the pyrrolidinophenones. nih.govnih.gov The primary metabolic focus for this class of compounds remains on ketone reduction and oxidation of the pyrrolidine and alkyl portions of the molecule. researchgate.net

Mechanistic Aspects of Biotransformation Pathways

The Phase I metabolic reactions of α-pyrrolidinophenone analogues are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. researchgate.netmdpi.comopenanesthesia.org These enzymes are monooxygenases that introduce an oxygen atom into the substrate, facilitating reactions like hydroxylation and oxidation. nih.gov

Specific isoenzymes identified as being involved in the metabolism of these compounds include:

CYP2C19 researchgate.netnih.gov

CYP2D6 researchgate.netnih.gov

CYP1A2 researchgate.netnih.gov

CYP2B6 scispace.com

CYP3A4 scispace.com

For example, studies on MDPV have shown that CYP2C19, CYP2D6, and CYP1A2 are the primary enzymes responsible for its initial demethylenation step. researchgate.netnih.gov The hydroxylation of α-PVP's side chain has been linked to the activity of CYP2B6, CYP2C19, CYP2D6, and CYP3A4. scispace.com The specific enzymes involved can vary between different analogues and are responsible for the diversity of metabolites observed. researchgate.net

Comparative Metabolism Across Structural Analogues

The biotransformation of 1-phenyl-1-(pyrrolidin-1-yl)propan-2-amine and its structural analogues is a complex process primarily governed by their chemical structures. researchgate.net While these compounds share a common phenyl-pyrrolidinyl-alkylamine core, variations in substituents on the phenyl ring and the length of the alkyl chain lead to distinct metabolic pathways. researchgate.netresearchgate.net Generally, the metabolism of these synthetic cathinone (B1664624) derivatives involves Phase I reactions such as ketone reduction, hydroxylation, and oxidation of the pyrrolidine ring, followed by Phase II conjugation reactions. researchgate.nettandfonline.com

Research indicates that for many of these analogues, the β-keto group, when present, is a primary site for metabolism, often undergoing reduction to the corresponding alcohol. researchgate.net Another common metabolic route is the oxidation of the pyrrolidine ring. tandfonline.com However, the relative importance of these transformations is dependent on the specific substituents of the cathinone. researchgate.net

For instance, analogues with a methyl group on the aromatic ring can undergo hydroxylation of this substituent, which may be further oxidized to a carboxylic acid. researchgate.net In the case of 3,4-methylenedioxy substituted cathinones like 3,4-Methylenedioxypyrovalerone (MDPV), a key metabolic pathway is demethylenation, which is then followed by O-methylation. researchgate.net

The metabolism of α-Pyrrolidinovalerophenone (α-PVP), a close structural analogue, has been extensively studied. Its primary metabolic pathways include the reduction of the β-carbonyl group, leading to diastereomeric β-hydroxylation products, and the formation of a lactam through oxidation of the pyrrolidine ring. nih.govresearchgate.net Studies on human users have confirmed that α-PVP and its metabolites, β-hydroxy-α-PVP and α-PVP lactam, are the main targets for toxicological analysis in urine. nih.gov

The metabolic pathways of MDPV have also been well-characterized. In vivo studies in rats and humans show that MDPV undergoes O-demethylenation of the methylenedioxy functional group to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV). nih.gov This is followed by O-methylation to produce 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov These two are considered the primary metabolites of MDPV. nih.gov The biotransformation of MDPV is mediated by cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP2C19, with subsequent O-methylation carried out by catechol-O-methyltransferase (COMT). nih.gov

The metabolism of prolintane (B133381), which lacks the β-keto group found in many synthetic cathinones, proceeds through different primary pathways. Studies have identified a number of metabolites, with key biotransformation reactions including hydroxylation of the phenyl ring and oxidation of the pyrrolidine ring to form oxo-prolintane. researchgate.net Interestingly, some metabolites of prolintane share the same chemical formula as metabolites of α-PVP, though their structures differ. researchgate.net For example, the hydroxylation products of both α-PVP and prolintane can have the same formula, C15H21NO2. researchgate.net

The length of the alkyl chain can also influence the metabolic profile. For instance, in analogues of α-PVP, variations in the alkyl chain length have been shown to affect the metabolic pathways. mdpi.com

Below is a comparative overview of the primary metabolic pathways for selected structural analogues.

Table 1: Comparative Metabolism of this compound Analogues

| Compound | Primary Metabolic Pathways | Key Metabolites |

| α-Pyrrolidinovalerophenone (α-PVP) | β-keto reduction, Pyrrolidine ring oxidation (lactam formation), Hydroxylation | β-hydroxy-α-PVP, α-PVP lactam |

| 3,4-Methylenedioxypyrovalerone (MDPV) | O-demethylenation, O-methylation | 3,4-dihydroxypyrovalerone (3,4-catechol-PV), 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) |

| Prolintane | Phenyl ring hydroxylation, Pyrrolidine ring oxidation | OH-phenyl-prolintane, Oxo-prolintane |

| 4-Methoxy-α-pyrrolidinopentiophenone (4-MeO-α-PVP) | O-demethylation, β-keto reduction, Pyrrolidine ring oxidation | O-desmethyl metabolite, OH-4-MeO-α-PVP, 4-MeO-α-PVP lactam |

| α-Pyrrolidinohexiophenone (α-PHP) | Pyrrolidinyl dihydroxylation, β-keto reduction | Dihydroxy-pyrrolidinyl-α-PHP, OH-α-PHP |

Structure Activity Relationship Sar and Mechanistic Research

Impact of Stereochemistry on Molecular Interactions and Selectivity

The stereochemistry of 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine and its analogues plays a pivotal role in their pharmacological activity. The presence of chiral centers in the molecule leads to different stereoisomers, which can exhibit varied potency and selectivity for their biological targets.

The five-membered pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, in part because it can be highly decorated with stereogenic centers, leading to a range of three-dimensional structures. researchgate.netnih.gov The spatial orientation of substituents on the pyrrolidine ring and adjacent atoms can significantly influence the binding affinity to enantioselective proteins. researchgate.netnih.gov

For instance, in studies of pyrovalerone, a structurally related cathinone (B1664624), the (S)-enantiomer was found to be the more biologically active isomer. researchgate.net This highlights the stereospecificity of the interaction with monoamine transporters. Although direct stereochemical studies on this compound are not extensively detailed in the provided information, the data from its analogues strongly suggest that the arrangement of the phenyl and pyrrolidine groups around the chiral centers is a critical determinant of its activity.

Contribution of the Pyrrolidine Moiety to Molecular Recognition

The pyrrolidine ring is a key structural feature of this compound and contributes significantly to its molecular recognition and biological activity. This saturated heterocyclic amine provides a compact and basic nitrogen center, which is a common feature in many neurologically active compounds. wikipedia.org

The pyrrolidine scaffold offers several advantages in drug design: researchgate.netnih.gov

Three-Dimensional Structure: The non-planar, puckered conformation of the pyrrolidine ring allows for a better exploration of the three-dimensional space of a binding pocket compared to flat aromatic rings. researchgate.netnih.gov

Basicity: The nitrogen atom within the pyrrolidine ring acts as a basic center, which can be crucial for forming ionic interactions with acidic residues in the binding sites of target proteins. wikipedia.org

In essence, the pyrrolidine moiety serves as a critical anchor for the molecule, properly orienting the other functional groups for optimal interaction with its molecular targets.

Influence of Phenyl Ring Substitution on Biological Properties

Modifications to the phenyl ring of this compound analogues have a profound impact on their biological properties, particularly their potency and selectivity as monoamine reuptake inhibitors.

Studies on a series of pyrovalerone analogues have demonstrated that substitutions on the aromatic ring can significantly alter their activity. For example, the introduction of a 4-methyl group on the phenyl ring is a feature of pyrovalerone itself. wikipedia.org Research on other analogues has shown that various substituents can modulate the inhibitory effects on dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. researchgate.net

Elucidation of Molecular Targets and Pathways (based on analogues)

Based on studies of its close structural analogues, such as pyrovalerone and its derivatives, the primary molecular targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgwikipedia.org These compounds function as norepinephrine-dopamine reuptake inhibitors (NDRIs). wikipedia.orgwikipedia.org

By blocking DAT and NET, these substances increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This mechanism of action is responsible for their stimulant effects on the central nervous system. wikipedia.org

Metabolic studies of related α-pyrrolidinophenone (α-PVP) analogues have identified two major metabolic pathways: reduction of the β-keto group and oxidation of the pyrrolidine ring. researchgate.net While this compound lacks the β-keto group, the pyrrolidine ring remains a potential site for metabolism.

Comparative SAR Studies with Related Amine and Pyrrolidinyl Derivatives

Comparative structure-activity relationship studies of this compound (prolintane) and its analogues, including pyrovalerone and other synthetic cathinones, reveal important structural determinants for their activity as monoamine transporter inhibitors.

| Compound | Structural Modification from Prolintane (B133381) | Key SAR Finding |

| Pyrovalerone | Addition of a β-keto group and a 4-methyl group on the phenyl ring. wikipedia.org | Acts as a potent norepinephrine-dopamine reuptake inhibitor. wikipedia.org |

| α-PVP | Addition of a β-keto group. | A potent psychostimulant that inhibits DAT and NET. d-nb.info |

| MDPV | Addition of a β-keto group and a 3,4-methylenedioxy group on the phenyl ring. | A potent psychostimulant with strong effects on dopaminergic pathways. d-nb.info |

These comparisons indicate that the core phenyl-pyrrolidinyl-alkylamine scaffold is essential for activity at monoamine transporters. The presence of a β-keto group, as seen in the cathinone derivatives, generally leads to potent stimulant properties. Furthermore, substitutions on the phenyl ring, such as the 3,4-methylenedioxy group in MDPV, can significantly enhance the psychostimulant effects. d-nb.info The length and branching of the alkyl chain also influence the potency and selectivity of these compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems.

For 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine, DFT calculations could be used to:

Determine Molecular Conformation: Identify the most stable three-dimensional arrangement of the atoms (the lowest energy conformation). This is crucial as the molecule's shape dictates how it interacts with biological targets. The calculations would explore the rotational possibilities around the single bonds, particularly the bond connecting the phenyl ring and the propan-2-amine backbone.

Analyze Electronic Structure: Map the electron density distribution to identify electron-rich and electron-poor regions. This information is vital for predicting reactivity. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular stability and reactivity.

Calculate Electrostatic Potential: Generate an electrostatic potential map to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

A hypothetical data table summarizing the output of such a DFT study is presented below.

| Property | Predicted Value | Significance |

| Lowest Energy Conformation | [Hypothetical Dihedral Angles] | Defines the molecule's 3D shape and steric profile. |

| HOMO Energy | [Hypothetical Value in eV] | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | [Hypothetical Value in eV] | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | [Hypothetical Value in eV] | Relates to chemical reactivity and stability. |

| Dipole Moment | [Hypothetical Value in Debye] | Measures the molecule's overall polarity. |

Computational Modeling of Reaction Mechanisms in Synthesis and Metabolism

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Synthesis Mechanisms: For the synthesis of this compound, computational models could be used to investigate the transition states and energy barriers of different reaction pathways. This would help in optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and purity. For example, modeling the reductive amination pathway could reveal the energetics of imine formation and subsequent reduction.

Metabolism Mechanisms: Predicting the metabolic fate of a compound is crucial. Computational models can predict which parts of the molecule are most susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family. For this compound, these models could predict potential sites of hydroxylation on the phenyl ring, N-dealkylation of the pyrrolidine (B122466) ring, or oxidation of the alkyl chain.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein receptor or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target. For this compound, docking studies would involve placing the molecule into the binding site of potential protein targets, such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters). The output is a "binding score," which estimates the binding affinity, and a predicted binding pose, showing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. An MD simulation would show how the ligand and protein move and flex, providing a more realistic picture of the binding stability and the key interactions that maintain the bound state. This can help confirm the results of docking and provide deeper insights into the mechanism of action.

A hypothetical data table from a docking study is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine (B1211576) Transporter (DAT) | [Hypothetical Value] | [Hypothetical Amino Acid Residues, e.g., Asp79, Ser149] |

| Norepinephrine Transporter (NET) | [Hypothetical Value] | [Hypothetical Amino Acid Residues] |

| Serotonin Transporter (SERT) | [Hypothetical Value] | [Hypothetical Amino Acid Residues] |

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various types of spectra, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. Comparing the predicted spectrum to an experimental one can help confirm the structure of this compound.

Infrared (IR) Spectroscopy: These calculations can also predict the vibrational frequencies of the molecule's chemical bonds. This results in a theoretical IR spectrum, where specific peaks correspond to functional groups (e.g., C-H stretch, C-N stretch), aiding in structural confirmation.

Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can help predict likely fragmentation patterns of the molecule in a mass spectrometer. By calculating bond dissociation energies, it is possible to hypothesize which fragments are most likely to form upon ionization, which aids in the interpretation of experimental mass spectra.

Future Research Directions and Academic Implications

Development of Novel Synthetic Strategies for Complex Analogues of 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine

The synthesis of complex chemical structures is a cornerstone of drug discovery and development. For analogues of this compound, future research will likely focus on developing more efficient, stereoselective, and versatile synthetic routes. The pyrrolidine (B122466) scaffold is a key feature in many biologically active compounds, and its synthesis and functionalization are of great interest. nih.gov

Current strategies often begin with readily available chiral precursors like proline and 4-hydroxyproline (B1632879) to establish the desired stereochemistry of the pyrrolidine ring. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, serves as a common starting material for various pyrrolidine-containing drugs. mdpi.com Future synthetic strategies may explore:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to construct the chiral centers present in the molecule. This includes the use of transaminases for the stereoselective synthesis of amine derivatives from prochiral ketones, offering an environmentally favorable alternative to classical chemical methods. researchgate.net

Cycloaddition Reactions: Employing [3+2] cycloaddition reactions, such as those between azomethine ylides and alkenes, to construct the pyrrolidine ring with high control over stereochemistry. nih.gov The use of novel phosphoramidite (B1245037) ligands in palladium-catalyzed cycloadditions has shown promise for producing pyrrolidine adducts with excellent yields and selectivities. organic-chemistry.org

Novel Ring-Forming Strategies: Investigating new methods for pyrrolidine synthesis, such as the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization. mdpi.com This approach allows for the creation of diverse 1,5-substituted pyrrolidin-2-ones, which can be further modified.

Late-Stage Functionalization: Creating libraries of complex analogues by developing methods for the late-stage functionalization of the core scaffold. This would involve selectively modifying the phenyl ring, the alkyl chain, or the pyrrolidine moiety to rapidly explore the structure-activity relationship (SAR).

These advanced synthetic approaches will enable the creation of a wider array of analogues, facilitating a more thorough investigation of their biological properties.

Advancements in Analytical Characterization of Isomers and Related Compounds

The unambiguous identification of isomers is a significant challenge in forensic and analytical chemistry, as constitutional, positional, and stereoisomers can exhibit different biological activities and legal statuses. researchgate.net Future research will focus on enhancing the resolving power and specificity of analytical techniques to differentiate complex analogues of this compound.

Current methods rely heavily on chromatography coupled with mass spectrometry. However, isomers often have identical molecular weights and similar fragmentation patterns, making differentiation difficult. restek.com Key areas for advancement include:

High-Resolution Chromatography: The use of advanced liquid chromatography (LC) stationary phases, such as biphenyl (B1667301) phases, can offer superior selectivity for positional isomers through enhanced pi-pi interactions. restek.com Ultra-high-performance supercritical fluid chromatography (UHPSFC) also presents a rapid and effective alternative for separating cathinone (B1664624) isomers. mdpi.com

Chiral Separation Techniques: Differentiating enantiomers is critical, as they often have distinct pharmacological effects. mdpi.com Direct separation on chiral stationary phases (CSPs) in LC and SFC is a primary method. mdpi.comnih.gov Capillary electrophoresis (CE) using chiral selectors like cyclodextrins is another powerful technique for enantioseparation. mdpi.com

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.gov Techniques involving lower ionization energies in gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) can yield more discriminating mass spectra for isomers. researchgate.net Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) can separate ions based on their size, shape, and charge, providing an additional dimension of separation for isomeric compounds.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of isomers. nih.gov Studying the effects of different solvents and protonation states can help in assigning chemical shifts and splitting patterns to differentiate between closely related structures. nih.govresearchgate.net

The table below summarizes some of the advanced analytical techniques used for the characterization of synthetic cathinone isomers.

| Technique | Application | Key Advantages |

| LC-MS/MS with Biphenyl Phase | Separation of positional isomers (e.g., α-PHP and α-PiHP). restek.com | Enhanced selectivity through pi-pi interactions. restek.com |

| Chiral Chromatography (LC/SFC) | Separation of enantiomers. mdpi.comnih.gov | Direct resolution of stereoisomers, crucial for pharmacological studies. |

| GC-EI-MS with Low Ionization Energy | Differentiation of ring-isomers. researchgate.net | Produces more information-rich and discriminating mass spectra. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of all isomer types. nih.gov | Provides detailed structural information, considered a gold standard for identification. |

| Capillary Electrophoresis (CE) | Enantioseparation using chiral selectors. mdpi.com | High separation efficiency and low sample consumption. |

These advancements will provide forensic laboratories and researchers with more robust tools for the precise identification and characterization of novel synthetic cathinone analogues.

Comprehensive Biotransformation Profiling Using Advanced Mass Spectrometry Techniques

Understanding the metabolic fate of a compound is essential for both toxicological assessment and the identification of reliable biomarkers of exposure. Research on the biotransformation of this compound analogues will increasingly utilize high-resolution mass spectrometry (HRMS) to create comprehensive metabolic profiles.

Studies on related pyrrolidinophenone cathinones, such as α-PVP, have identified several major metabolic pathways using techniques like GC-MS and LC-MS/MS. researchgate.netcatbull.comnih.gov These pathways serve as a predictive model for its analogues. The primary biotransformations include:

Oxidation of the Pyrrolidine Ring: Hydroxylation, often at the 2''-position, can be followed by dehydrogenation to form the corresponding lactam metabolite. researchgate.netcatbull.com Further oxidation can lead to ring-opening and the formation of a carboxylic acid. researchgate.net

Reduction of the Carbonyl Group: The β-keto group is commonly reduced to a hydroxyl group, forming the corresponding alcohol metabolite. researchgate.net

Hydroxylation: Hydroxylation can occur on the alkyl side chain or the phenyl ring. researchgate.netcatbull.com

N-Dealkylation: Degradation of the pyrrolidine ring can lead to the formation of a primary amine. researchgate.net

Future studies will employ in vitro models, such as human liver microsomes and hepatocytes, coupled with LC-HRMS/MS analysis to identify a broader range of metabolites. mdpi.com This approach allows for the detection of minor metabolites and provides a clearer picture of the metabolic pathways without the complexities of in vivo studies. The table below outlines common metabolic transformations observed in related α-pyrrolidinophenone compounds.

| Metabolic Pathway | Description | Resulting Metabolite Type |

| β-Ketone Reduction | Reduction of the carbonyl group to a secondary alcohol. researchgate.net | Alcohol Diastereomers |

| Pyrrolidine Ring Oxidation | Hydroxylation followed by oxidation. researchgate.netcatbull.com | Lactam |

| Pyrrolidine Ring Opening | Oxidative cleavage of the C-N bond following hydroxylation. researchgate.netnih.gov | Carboxylic Acid |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. researchgate.net | Phenolic Metabolite |

| Alkyl Chain Hydroxylation | Addition of a hydroxyl group to the side chain. researchgate.net | Hydroxylated Analogue |

Identifying these metabolites is crucial for developing reliable analytical methods for forensic and clinical toxicology to confirm exposure to the parent compound. mdpi.com

Computational Design and Optimization of Related Chemical Entities

Computational chemistry and molecular modeling are powerful tools for understanding structure-activity relationships (SAR) and for the rational design of new molecules. tandfonline.comresearchgate.net For analogues of this compound, these techniques can predict their interaction with biological targets, such as monoamine transporters (DAT, NET, and SERT), and guide the synthesis of compounds with desired pharmacological profiles. nih.gov

Future research in this area will leverage a combination of computational methods:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein. Docking studies have been used to identify key amino acid residues in the binding pocket of the human dopamine (B1211576) transporter (hDAT) that interact with pyrrolidine-substituted cathinones. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions identified through docking. tandfonline.comresearchgate.net

Quantum Mechanical (QM) Methods: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as molecular electrostatic potential, electron affinity, and ionization potential. tandfonline.comresearchgate.net These descriptors can be correlated with biological activity and help explain the reactivity of different analogues.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This helps in the early-stage filtering of candidates with poor pharmacokinetic profiles. tandfonline.comresearchgate.net

Studies have shown that for pyrrolidine-containing cathinones, the length of the α-substituent is influential for DAT activity, and the pyrrolidine moiety itself is a key feature for potent reuptake inhibition. nih.gov Computational models can be used to systematically explore modifications to this scaffold, such as altering the alkyl chain length, introducing substituents on the phenyl ring, or modifying the pyrrolidine ring, to optimize potency and selectivity for specific monoamine transporters.

| Computational Method | Application in Drug Design | Research Finding Example |

| Density Functional Theory (DFT) | Calculating electronic properties to predict reactivity. tandfonline.com | Pyrrolidine-substituted cathinones show distinct reactive natures. tandfonline.comresearchgate.net |

| Molecular Docking | Predicting binding modes at target proteins (e.g., hDAT). researchgate.net | Identification of key binding pocket residues like Phe76, Asp79, and Tyr156 in hDAT. tandfonline.com |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein interactions. tandfonline.com | Pyrrolidine-containing cathinones remain stable within the hDAT active site. tandfonline.comresearchgate.net |

| ADMET Prediction | In silico screening of pharmacokinetic properties. researchgate.net | Pyrrolidine-substituted molecules show a high probability of crossing the blood-brain barrier. tandfonline.comresearchgate.net |

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the discovery and optimization of novel compounds based on the this compound scaffold for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.